Methyl 6-bromoquinazoline-4-carboxylate
Description
Methyl 6-bromoquinazoline-4-carboxylate is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Properties
IUPAC Name |
methyl 6-bromoquinazoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWGSIACZRIQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621807 | |
| Record name | Methyl 6-bromoquinazoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474710-78-6 | |
| Record name | Methyl 6-bromoquinazoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 6-bromoquinazoline-4-carboxylate typically involves the bromination of quinazoline derivatives followed by esterification. One common method includes the reaction of 6-bromoanthranilic acid with formamide to form 6-bromoquinazoline-4-carboxylic acid, which is then esterified using methanol in the presence of a catalyst . Industrial production methods often employ metal-catalyzed reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Methyl 6-bromoquinazoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinazoline derivatives.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-bromoquinazoline-4-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. It is used as a building block for the synthesis of various bioactive quinazoline derivatives. These derivatives have shown potential in:
Anti-Cancer Research: Quinazoline derivatives have been studied for their ability to inhibit tyrosine kinases, which are involved in cancer cell proliferation.
Anti-Bacterial and Anti-Inflammatory Studies: The compound’s derivatives have demonstrated efficacy in combating bacterial infections and reducing inflammation.
Drug Development: It serves as a precursor in the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of methyl 6-bromoquinazoline-4-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some quinazoline derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the signaling pathways that regulate cell growth and survival . By binding to the ATP-binding site of the receptor, these compounds prevent the phosphorylation and activation of downstream signaling proteins, thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Methyl 6-bromoquinazoline-4-carboxylate can be compared with other quinazoline derivatives such as:
Erlotinib: A well-known EGFR inhibitor used in cancer therapy.
Gefitinib: Another EGFR inhibitor with similar applications in oncology.
Lapatinib: Targets both EGFR and HER2 receptors, used in breast cancer treatment.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to other quinazoline derivatives .
Biological Activity
Methyl 6-bromoquinazoline-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and antiviral applications. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.
Overview of Biological Activity
The biological activities of quinazoline derivatives, including this compound, are extensive. These compounds have demonstrated potential in various therapeutic areas, such as:
- Anticancer Activity : Many quinazoline derivatives exhibit cytotoxic effects against numerous cancer cell lines.
- Antiviral Activity : Some compounds have shown efficacy against viral infections, particularly respiratory syncytial virus (RSV).
- Enzyme Inhibition : Certain derivatives act as inhibitors for various enzymes, contributing to their therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound has been evaluated against several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
Case Study: Cytotoxicity Against Cancer Cell Lines
A study reported that this compound exhibited significant cytotoxicity with the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 1.94 |
| A549 | 0.09 |
| HT-29 | 3.2 |
These values indicate that the compound is particularly effective against the A549 cell line compared to the others, suggesting selective potency.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity. Research indicated that derivatives of this compound were effective against RSV:
| Compound | EC50 (μM) | Toxicity (HeLa Cells) |
|---|---|---|
| This compound | 13.1 | Non-toxic up to 100 µM |
This data suggests that while the compound is effective against RSV, it maintains a favorable safety profile in non-infected cells.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to increased apoptosis in cancer cells.
- Enzyme Targeting : It may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.
- Antiviral Mechanism : The compound may interfere with viral replication processes, although specific mechanisms remain under investigation.
Synthesis and Structural Modifications
The synthesis of this compound typically involves a multi-step process that can include:
- Formation of the Quinazoline Core : Utilizing methods like Suzuki cross-coupling reactions.
- Bromination : Introducing bromine at specific positions to enhance biological activity.
- Carboxylation : Adding carboxylic acid groups to improve solubility and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
